Propyl D-glucoside

Description

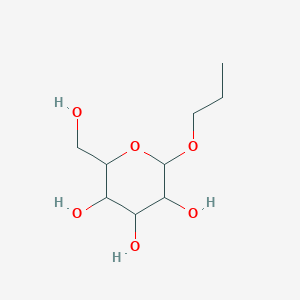

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-propoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h5-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOWTHYPYGRTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875842 | |

| Record name | B-PROPYLGALACTOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100231-62-7, 62178-32-9 | |

| Record name | Propyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B-PROPYLGALACTOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propyl D Glucoside

Enzymatic Glycosylation Pathways

Enzymatic synthesis of Propyl D-glucoside primarily involves transglycosylation reactions, where a glycosyl group is transferred from a donor substrate to an acceptor molecule, in this case, propanol (B110389). Two main classes of enzymes have demonstrated significant efficacy in this process: β-Glucosidases and Cyclodextrin (B1172386) Glycosyltransferases (CGTases).

Transglycosylation Reactions

Transglycosylation is a kinetically controlled reaction catalyzed by glycosidases. In this process, a glycosyl-enzyme intermediate is formed from a donor substrate, which is then transferred to an acceptor molecule containing a hydroxyl group, such as an alcohol. This reaction competes with hydrolysis, where water acts as the acceptor.

β-Glucosidases (EC 3.2.1.21) are enzymes that naturally hydrolyze β-glycosidic bonds. However, under specific reaction conditions, they can effectively catalyze the synthesis of alkyl glucosides, including this compound, through transglycosylation.

Several microbial sources of β-glucosidases have been explored for the synthesis of alkyl glucosides. Thermostable β-glucosidases are of particular interest due to their robustness under industrial processing conditions.

Thermoascus aurantiacus : An extracellular β-glucosidase from the thermophilic fungus Thermoascus aurantiacus has been purified and characterized. nih.govnih.gov This enzyme, belonging to the glycoside hydrolase family 3, is a homotrimer with a monomer molecular mass of 120 kDa. nih.govnih.gov It exhibits optimal activity at elevated temperatures and acidic pH, making it a suitable candidate for industrial applications. nih.govnih.gov

Thermotoga neapolitana : A thermostable β-glucosidase from the hyperthermophilic bacterium Thermotoga neapolitana has also been identified as an efficient catalyst for alkyl glucoside synthesis. nih.govlu.se This enzyme demonstrates a high apparent optimum for hydrolysis at 90°C. nih.govlu.se

The efficiency and selectivity of β-glucosidase-catalyzed synthesis of this compound are highly dependent on the reaction medium and various physical parameters.

pH : An acidic pH generally favors both hydrolysis and transglycosylation activities of β-glucosidases. nih.govresearchgate.net For the enzyme from Thermoascus aurantiacus, the optimal pH for activity is 4.5. nih.govnih.gov A variant of Thermotoga neapolitana β-glucosidase showed optimal conditions for hexyl glucoside synthesis at a pH of 5.8. nih.govlu.se

Temperature : Thermostable β-glucosidases operate optimally at high temperatures. The enzyme from Thermoascus aurantiacus has an optimal temperature of 80°C, showing 70% of its optimal activity even at 90°C. nih.govnih.gov For the synthesis of hexyl glucoside using the Thermotoga neapolitana enzyme, a lower temperature of 60°C was found to be more favorable for the alcoholysis to hydrolysis ratio, despite the enzyme's higher hydrolytic activity at 90°C. nih.govlu.se

Water Activity : The concentration of water in the reaction medium is a critical factor. While a certain amount of water is essential for enzyme activity, excessive water can favor the competing hydrolysis reaction. However, for several β-glucosidases, it has been observed that the selectivity for the alcohol acceptor increases with increasing water activity, which can lead to a higher transglycosylation/hydrolysis ratio. In a water/hexanol two-phase system for hexyl glucoside synthesis, a water content of 16% (v/v) was found to be optimal. nih.govlu.se

Alcohol Concentration : High concentrations of the alcohol acceptor, in this case, propanol, generally favor the transglycosylation reaction over hydrolysis. nih.govresearchgate.net

Organic Media : The use of organic media or two-phase systems can be advantageous for dissolving the hydrophobic alcohol acceptor and shifting the equilibrium towards synthesis. The synthesis of hexyl glucoside by Thermotoga neapolitana β-glucosidase was successfully carried out in a water/hexanol two-phase system. nih.govlu.se

Table 1: Reaction Conditions for β-Glucosidase-Catalyzed Alkyl Glucoside Synthesis

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reaction Medium | Reference |

| Thermoascus aurantiacus | 4.5 | 80 | Aqueous | nih.govnih.gov |

| Thermotoga neapolitana (variant) | 5.8 | 60 | Water/Hexanol (16% v/v water) | nih.govlu.se |

The choice of glycosyl donor and the nature of the alcohol acceptor significantly influence the outcome of the synthesis.

Glycosyl Donors : Various substrates can serve as glycosyl donors for β-glucosidase-catalyzed synthesis.

D-glucose : Can be used directly as a glycosyl donor.

Cellobiose : Often a preferred substrate over glucose for transglycosylation reactions catalyzed by enzymes like the one from Thermoascus aurantiacus. nih.govresearchgate.net

p-nitrophenyl β-D-glucopyranoside (p-NPG) : A common chromogenic substrate used in laboratory studies to evaluate enzyme activity and for the synthesis of alkyl glucosides. The β-glucosidase from Thermoascus aurantiacus exhibits a low K(_{m}) value towards p-NPG, indicating a high affinity for this substrate. nih.govnih.gov

Glycosyl Acceptors : Various alcohols can act as glycosyl acceptors. The β-glucosidase from Thermoascus aurantiacus has been shown to catalyze the synthesis of methyl, ethyl, and propyl β-D-glucosides in the presence of methanol (B129727), ethanol (B145695), and propan-2-ol, respectively. nih.govresearchgate.net

Table 2: Substrate Specificity of β-Glucosidase from Thermoascus aurantiacus

| Substrate | K({m}) (mM) | k(_{cat}) (min) |

| p-nitrophenyl β-D-glucopyranoside | 0.1137 | - |

| Cellobiose | - | 17052 |

| β,β-trehalose | - | 17052 |

Data adapted from nih.govnih.gov. A lower K({m}) value indicates higher enzyme affinity for the substrate. A higher k({cat}) value indicates a faster reaction rate.

Cyclodextrin Glycosyltransferases (CGTases; EC 2.4.1.19) are another class of enzymes capable of catalyzing the synthesis of alkyl glucosides. These enzymes, primarily known for producing cyclodextrins from starch, can also perform intermolecular transglycosylation (coupling) reactions, transferring glycosyl units from a donor to an acceptor molecule like propanol.

A study utilizing a recombinant CGTase from Bacillus circulans A11 demonstrated the successful synthesis of propyl glycosides. The optimal conditions for this synthesis were found to be an incubation of 1.5% (w/v) β-cyclodextrin as the glycosyl donor and 500 U/mL of CGTase in a medium containing 10% (v/v) 1-propanol (B7761284) at a pH of 6.0 and a temperature of 50°C for 96 hours. Under these conditions, the formation of propyl glucoside, as well as propyl maltoside and propyl maltotrioside, was observed.

Table 3: Optimal Conditions for CGTase-Mediated Synthesis of Propyl Glycosides

| Parameter | Optimal Value |

| Enzyme Source | Bacillus circulans A11 (recombinant) |

| Glycosyl Donor | 1.5% (w/v) β-cyclodextrin |

| Glycosyl Acceptor | 10% (v/v) 1-propanol |

| Enzyme Concentration | 500 U/mL |

| pH | 6.0 |

| Temperature (°C) | 50 |

| Incubation Time (h) | 96 |

Cyclodextrin Glycosyltransferase (CGTase)-Mediated Synthesis

Recombinant CGTase from Bacillus circulans A11

Cyclodextrin glycosyltransferases (CGTases, EC 2.4.1.19) are versatile enzymes known for their ability to catalyze not only cyclization but also coupling and disproportionation reactions through intramolecular and intermolecular transglycosylation. nih.govlidsen.com The recombinant CGTase from Bacillus circulans A11 has been identified as a promising biocatalyst for the synthesis of functional oligosaccharides and glycosides. thaiscience.info This enzyme can be produced in host organisms like Escherichia coli, which allows for overexpression and facilitates purification, leading to higher yields of the enzyme for industrial applications. thaiscience.infolidsen.com The use of a recombinant form of the enzyme offers advantages in terms of production scalability and potential for protein engineering to enhance its catalytic properties. lidsen.comthaiscience.info The CGTase from B. circulans A11 has a relative molecular mass of approximately 72 kDa and can be purified effectively using methods like starch adsorption. thaiscience.info

β-Cyclodextrin as Glycosyl Donor and 1-Propanol as Acceptor

In the synthesis of this compound, β-cyclodextrin serves as an effective glycosyl donor for CGTase. The enzyme cleaves the α-1,4-glycosidic bonds within the cyclodextrin molecule and transfers a glucose unit to an acceptor molecule, in this case, 1-propanol. This transglycosylation reaction results in the formation of this compound. nih.gov The selection of the glycosyl donor and acceptor is critical for the efficiency of the synthesis. While starch is an abundant and inexpensive substrate, activated glycosyl donors can also be employed. biorxiv.orgbiorxiv.org The acceptor specificity of CGTase from B. circulans A11 has been studied with various molecules, including alcohols, indicating its utility in producing a range of alkyl glycosides. thaiscience.inforesearchgate.net The reaction is kinetically controlled, and optimizing the donor-to-acceptor ratio can significantly favor the desired product yield. lu.se

Amyloglucosidase-Catalyzed Synthesis

Amyloglucosidase (EC 3.2.1.3), also known as glucoamylase, is another key enzyme utilized for the synthesis of n-alkyl glucosides, including this compound. researchgate.net This enzyme, often sourced from fungi such as Rhizopus mold, can catalyze glycosylation reactions, typically by forming a new glycosidic bond between a sugar and an alcohol. researchgate.netnih.gov The synthesis can be performed using different methodologies, such as the shake flask and reflux methods, with the latter generally providing higher yields. researchgate.net

Shake Flask Method Parameters and Yields

The shake flask method is a common laboratory-scale technique for enzymatic synthesis. For the synthesis of this compound using amyloglucosidase, this method involves the incubation of D-glucose and 1-propanol in the presence of the enzyme in a suitable buffer. researchgate.net While this method is straightforward, the yields for this compound are generally lower compared to the reflux method. researchgate.net Studies have shown that the shake flask method tends to favor the glucosylation of medium chain length alcohols. researchgate.net

Table 1: Synthesis of n-Alkyl Glucosides by Amyloglucosidase via Shake Flask Method

| Alcohol | Yield (%) |

|---|---|

| Methyl | 12 |

| Ethyl | 5 |

| n-Propyl | 7 |

| n-Butyl | 11 |

| n-Amyl | 14 |

| n-Hexyl | 16 |

| n-Heptyl | 18 |

| n-Octyl | 28 |

| n-Nonyl | 17 |

| n-Decyl | 15 |

| Lauryl | 11 |

| Cetyl | 6 |

| Stearyl | 3 |

Source: Adapted from Divakar et al. researchgate.net

Reflux Method Parameters and Yields

The reflux method offers an alternative approach that can lead to improved yields of alkyl glucosides. researchgate.net This technique involves carrying out the reaction in a flask equipped with a condenser, which allows for heating the reaction mixture at a constant temperature for an extended period. For the synthesis of this compound, the reaction is typically conducted in the presence of an acetate (B1210297) buffer at a specific pH. researchgate.net The reflux method has been shown to favor the glucosylation of a wider range of alcohol chain lengths, and the yields are generally higher than those obtained with the shake flask method. researchgate.net At a pH of 4.0, the yield for this compound was reported to be 7%. researchgate.net

Table 2: Synthesis of n-Alkyl Glucosides by Amyloglucosidase via Reflux Method at pH 4.0

| Alcohol | Yield (%) |

|---|---|

| Methyl | 13 |

| Ethyl | 5 |

| n-Propyl | 7 |

| n-Butyl | 12 |

| n-Amyl | 16 |

| n-Hexyl | 18 |

| n-Heptyl | 20 |

| n-Octyl | 36 |

| n-Nonyl | 22 |

| n-Decyl | 20 |

| Lauryl | 16 |

| Cetyl | 10 |

| Stearyl | 5 |

Source: Adapted from Divakar et al. researchgate.net

Mechanistic Aspects of Enzymatic Glycosylation (Transglycosylation versus Hydrolysis)

Enzymatic glycosylation, catalyzed by glycoside hydrolases (GHs), operates through a competitive mechanism involving transglycosylation and hydrolysis. nih.govmdpi.com Retaining glycosidases, such as amyloglucosidase and CGTase, follow a double-displacement mechanism. nih.govnih.gov In the first step, a glycosidic bond of the donor substrate is cleaved, and a glycosyl-enzyme intermediate is formed. nih.govresearchgate.net In the subsequent deglycosylation step, this intermediate can be attacked by a nucleophile. nih.gov

If the nucleophile is a water molecule, the result is hydrolysis, releasing a free sugar. nih.gov However, if the nucleophile is an alcohol, such as 1-propanol, transglycosylation occurs, leading to the formation of a new glycosidic bond and the synthesis of an alkyl glucoside. nih.govnih.gov The balance between these two competing reactions is a critical factor determining the yield of the desired glycoside product. nih.gov Factors such as the concentration of the acceptor molecule, water activity in the reaction medium, and the pH can influence whether transglycosylation or hydrolysis is the predominant reaction. nih.govnih.gov For instance, at a basic pH, transglycosylation may become the major reaction, while hydrolysis is favored at more acidic pH values. nih.gov

Biocatalyst Immobilization and Microenvironment Engineering for Enhanced Selectivity

To improve the efficiency and selectivity of enzymatic glycosylation, biocatalyst immobilization and microenvironment engineering are increasingly employed strategies. biorxiv.orgrsc.orgnih.gov Immobilization of enzymes on solid supports offers several advantages, including enhanced stability, reusability of the biocatalyst, and simplification of downstream processing. lu.sebiorxiv.org Various supports, such as Sepharose, have been investigated for immobilizing enzymes like α-amylase for alkyl glucoside production. biorxiv.org

Microenvironment engineering involves modifying the local environment around the enzyme to favor the desired catalytic activity. rsc.orgnih.gov This can be achieved by altering factors such as the local pH, charge, and hydrophobicity around the enzyme. rsc.org For instance, creating a more hydrophobic microenvironment can reduce the local concentration of water, thereby shifting the reaction equilibrium from hydrolysis towards transglycosylation and enhancing the synthesis of alkyl glucosides. tudelft.nl The addition of co-solvents, such as DMSO, has also been shown to have a positive effect on alcoholysis reactions. biorxiv.org These protein engineering and biomolecular techniques can be applied synergistically with traditional active site engineering to create biocatalysts with novel and improved functions for synthetic applications. nih.gov

Process Optimization for Scalable Production

The scalable production of this compound via Fischer glycosidation is a complex process that requires careful optimization of several parameters to maximize yield and purity while minimizing costs and environmental impact. Key variables that are often manipulated include temperature, pressure, catalyst loading, and the molar ratio of reactants.

The direct synthesis of alkyl polyglucosides, a class of compounds to which this compound belongs, is typically carried out at temperatures ranging from 80 to 120 °C. The molar ratio of the alcohol (propanol) to glucose is a critical factor, with an excess of the alcohol often used to shift the reaction equilibrium towards the product and to serve as the reaction solvent. Ratios can range from 3:1 to 7:1 (alcohol to glucose).

Process intensification techniques are also being explored to enhance production efficiency. For instance, the use of high-gravity impinging stream-rotating packed beds can significantly increase the contact area between the solid glucose and liquid propanol, accelerating the reaction rate and improving mass transfer. This can lead to higher glucose conversion efficiency at lower temperatures (below 90 °C) and reduced alcohol-to-glucose molar ratios (as low as 2:1).

Continuous flow processing offers another avenue for scalable and reproducible synthesis. The use of heterogeneous catalysts in packed-bed reactors allows for consistent product quality and easier separation of the catalyst from the reaction mixture. Optimization in a flow system involves adjusting the residence time and temperature to control the formation of kinetic (furanoside) versus thermodynamic (pyranoside) products. For example, shorter residence times at higher temperatures can favor the formation of furanosides, while longer times promote the more stable pyranosides.

The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the formation of the glycoside. This is often achieved by conducting the reaction under vacuum or by using a Dean-Stark apparatus. The optimization of this water removal step is a key aspect of scalable production.

Table 1: Key Parameters for Scalable this compound Production

| Parameter | Typical Range | Significance |

| Temperature | 80 - 120 °C | Affects reaction rate and selectivity. |

| Alcohol/Glucose Molar Ratio | 3:1 - 7:1 | Drives reaction equilibrium and acts as a solvent. |

| Catalyst Loading | Varies with catalyst type | Influences reaction rate. |

| Pressure | Atmospheric or Vacuum | Vacuum aids in the removal of water byproduct. |

| Residence Time (Flow) | Minutes to hours | Controls product distribution (furanoside vs. pyranoside). |

Chemical Glycosylation Approaches

The formation of the glycosidic bond in this compound is most commonly achieved through chemical glycosylation methods. Among these, the Fischer glycosidation and its variations are the most established and widely used in industrial settings.

Fischer Glycosidation Techniques

Fischer glycosidation involves the reaction of a reducing sugar, such as D-glucose, with an alcohol in the presence of an acid catalyst. wikipedia.org This equilibrium-controlled process can yield a mixture of anomers (α and β) and isomers (pyranosides and furanosides). wikipedia.org The thermodynamically more stable α-pyranoside is typically the major product under prolonged reaction times. wikipedia.org

Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are effective homogeneous catalysts for Fischer glycosidation. orgsyn.org These acids are typically used in small quantities, for example, 1% hydrogen chloride in methanol has been used for the synthesis of methyl glucosides. taylorfrancis.com The reaction is generally carried out by heating the mixture of glucose, propanol, and the acid catalyst.

While effective, the use of homogeneous catalysts presents challenges in downstream processing, as they need to be neutralized and removed from the reaction mixture, which can lead to salt formation and purification difficulties.

To overcome the drawbacks of homogeneous catalysis, significant research has been dedicated to the development of solid acid catalysts. These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and often more environmentally friendly.

Perfluorosulfonic Acid Resins: These solid superacid catalysts, such as Aquivion PFSA, have shown high catalytic performance in the glycosylation of glucose with fatty alcohols. researchgate.net They can outperform traditional homogeneous catalysts like sulfuric acid in terms of activity and selectivity. researchgate.net The high acidity of the perfluorinated sulfonic acid groups contributes to their effectiveness. researchgate.net

Organosulfonic Acid Functionalized Mesoporous Silica (B1680970): Mesoporous silica materials, such as SBA-15, functionalized with sulfonic acid groups serve as efficient solid acid catalysts. researchgate.net The large surface area and ordered pore structure of these materials facilitate the access of reactants to the catalytic sites. researchgate.net The performance of these catalysts is dependent on the pore diameter and the acidic strength of the organosulfonic acid group. researchgate.net

Tungstophosphoric Acid incorporated Mesoporous Silica: Heteropolyacids like tungstophosphoric acid (H3PW12O40) immobilized on mesoporous silica are effective catalysts for the synthesis of alkyl glucosides. analis.com.myresearchgate.netmdpi.com The sol-gel method is often used to encapsulate the tungstophosphoric acid within the silica matrix, leading to a stable and highly active catalyst. analis.com.my

Sulfated Mesoporous Carbon: These materials combine the advantages of a hydrophobic carbon surface with the presence of strong Brønsted acid sites (-SO3H groups). researchgate.netmdpi.com The mesoporous structure allows for efficient mass transport of bulky sugar molecules, and the hydrophobic nature of the carbon can enhance the catalyst's stability in the presence of water. researchgate.net Under optimized conditions, sulfonated mesoporous carbons have achieved high yields of alkyl glycosides. researchgate.net

Sulfated Titania-Silica: Mixed oxides of titania and silica, when sulfated, can act as solid acid catalysts. researchgate.net The presence of silica as a support can enhance the stability and catalytic activity of the sulfated titania active sites. researchgate.net

Table 2: Comparison of Heterogeneous Acid Catalysts in Glycosylation

| Catalyst Type | Key Features | Advantages |

| Perfluorosulfonic Acid Resins | Solid superacid | High activity and selectivity. researchgate.net |

| Organosulfonic Acid Functionalized Mesoporous Silica | High surface area, tunable pore size | Good catalytic performance, potential for rational design. researchgate.net |

| Tungstophosphoric Acid incorporated Mesoporous Silica | Strong Brønsted acidity | Stable and highly active. analis.com.my |

| Sulfated Mesoporous Carbon | Hydrophobic surface, strong acid sites | Good hydrothermal stability, high yields. researchgate.net |

| Sulfated Titania-Silica | Mixed oxide support | Enhanced stability and activity. researchgate.net |

Stereoselective O-Glycosylation Methods

Controlling the stereochemistry at the anomeric center to selectively form either the α- or β-propyl D-glucoside is a significant challenge in carbohydrate chemistry. The Fischer glycosidation typically leads to a thermodynamically controlled mixture of anomers, with the α-anomer often predominating. wikipedia.org

Achieving high stereoselectivity often requires moving away from the equilibrium conditions of the Fischer glycosylation. This can be accomplished through the use of specific glycosyl donors with participating or non-participating protecting groups at the C-2 position of the glucose molecule. A participating group, such as an acetyl group, will typically lead to the formation of a 1,2-trans-glycoside (β-glucoside) via a neighboring group participation mechanism. Conversely, a non-participating group, like a benzyl (B1604629) ether, can favor the formation of a 1,2-cis-glycoside (α-glucoside), often through an SN2-like displacement of a β-anomeric leaving group.

The choice of solvent and catalyst can also influence the anomeric ratio. For instance, solvents like acetonitrile (B52724) are known to promote the formation of β-glycosides in some cases. chemrxiv.org Chiral Brønsted acid catalysts have also been employed to promote stereoselective glycosylation reactions, proceeding through an SN2-type mechanism. nih.gov

Reaction Kinetics and Mechanistic Continuum (SN1 versus SN2)

The mechanism of Fischer glycosidation is complex and is best described as existing on a continuum between a unimolecular (SN1) and a bimolecular (SN2) nucleophilic substitution pathway. frontiersin.orgrsc.org The exact position on this continuum is influenced by several factors, including the stability of the intermediate oxocarbenium ion, the nucleophilicity of the alcohol, the nature of the solvent, and the catalyst used. rsc.org

In a purely SN1-type mechanism, the protonated anomeric hydroxyl group departs to form a planar oxocarbenium ion intermediate. The alcohol (propanol) can then attack this intermediate from either the α- or β-face, leading to a mixture of anomers. The stability of this carbocation is a key factor favoring this pathway. researchgate.net

Conversely, an SN2-type mechanism involves a backside attack by the alcohol on the anomeric carbon, displacing the protonated hydroxyl group in a single concerted step. This pathway leads to an inversion of configuration at the anomeric center. For example, an SN2 attack on an α-anomer would lead to a β-glycoside.

The reality of glycosylation reactions is that they often involve intermediates that are neither purely covalent nor fully dissociated ion pairs. researchgate.net These can exist as contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). rsc.org A more nucleophilic alcohol will favor a more associative, SN2-like pathway, attacking a more covalent-like donor. A less nucleophilic alcohol will tend to react through a more dissociative, SN1-like pathway, attacking a more ion-pair-like intermediate. rsc.org The stereochemical outcome of the reaction is therefore a result of the complex interplay of these competing mechanistic pathways. frontiersin.org

Role of Counterions and Additives in Chemical Glycosylation

The stereochemical outcome and yield of the chemical synthesis of this compound are significantly influenced by the choice of catalyst, the nature of its associated counterion, and the presence of various additives. These components can modulate the reactivity of the glycosyl donor and acceptor, stabilize or destabilize reaction intermediates, and influence the reaction pathway, thereby directing the formation of the desired anomer.

In Lewis acid-catalyzed glycosylations, the counterion of the metal center plays a pivotal role in the stereoselectivity of the reaction. The nature of the counterion can affect the Lewis acidity of the catalyst and its ability to coordinate with the glycosyl donor and the alcohol acceptor. For instance, in reactions involving trichloroacetimidate (B1259523) donors with 2-propanol, the choice between different Lewis acids with distinct counterions leads to different stereochemical outcomes. While catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) may not be highly stereoselective, less acidic boron fluoride (B91410) derivatives such as phenylboron difluoride (PhBF₂) or diphenylboron fluoride (Ph₂BF) have been shown to favor the formation of the 1,2-trans glycoside. nih.gov This stereoselectivity is attributed to a hydrogen bond-mediated intramolecular SN2-type mechanism. nih.gov

Similarly, the combination of a Lewis acid and a specific counterion can be tailored to achieve high stereoselectivity. For example, a catalytic system comprising tin(IV) chloride and silver perchlorate (B79767) has been effectively used for the stereoselective synthesis of α-glucosides from 1-O-acetyl glucose. sigmaaldrich.com In this system, the chloride counterion from SnCl₄ and the perchlorate counterion from the silver salt work in concert to promote the desired reaction pathway.

The choice of the Lewis acid catalyst and its counterion also dictates the reaction pathway in the glycosylation of galactosyl donors. With a strong Lewis acid like TMSOTf, the reaction with an alcohol acceptor tends to proceed through an SN1 pathway. In contrast, using a milder Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) can steer the reaction towards an SN2 pathway, leading to moderate to good β-selectivity. nih.gov

Additives also play a crucial role in controlling the stereoselectivity of glycosylation reactions. Nucleophilic additives can react with the activated glycosyl donor to form a new intermediate species, which then reacts with the acceptor alcohol. The reactivity of this new intermediate, and thus the stereochemical outcome, is dependent on the nature of the additive. nih.gov Formamide derivatives, for example, have been shown to be effective in enhancing the stereoselectivity of glycosylations. nih.gov

The table below summarizes the effect of different Lewis acids and their counterions on the stereoselectivity of glycosylation reactions relevant to the synthesis of this compound.

| Glycosyl Donor | Acceptor | Catalyst/Counterion | Predominant Product | Reference |

| Trichloroacetimidate | 2-Propanol | PhBF₂ or Ph₂BF | 1,2-trans-glycoside | nih.gov |

| 1-O-Acetyl glucose | Alcohol | SnCl₄-AgClO₄ | α-Glucoside | sigmaaldrich.com |

| Galactosyl donor | Alcohol | TMSOTf | α-Glycoside (SN1) | nih.gov |

| Galactosyl donor | Alcohol | BF₃·Et₂O | β-Glycoside (SN2) | nih.gov |

In the context of Fischer glycosylation, a common method for the synthesis of alkyl glycosides, the acid catalyst and any additives are critical. While strong acids like sulfuric acid are traditionally used, they can lead to side reactions and product coloration. nih.gov The use of organic additives such as furandicarboxylic acid (FDCA) and its mono-n-decyl-ester has been shown to increase product yield and limit these side reactions. nih.gov

The following table illustrates the impact of additives on the yield of glycosylation reactions.

| Glycosylation Method | Catalyst | Additive | Effect on Yield | Reference |

| Fischer Glycosylation | Sulfuric acid | Furandicarboxylic acid (FDCA) | Increased yield, reduced side reactions | nih.gov |

Recent research has also explored the concept of counterion exchange during the glycosylation reaction, revealing a dynamic process where reaction byproducts can influence the stereochemical outcome. nih.govresearchgate.net This highlights the intricate interplay between all components in the reaction mixture—the donor, acceptor, catalyst, counterions, and any additives or byproducts—in determining the final product distribution.

Structural Elucidation and Advanced Analytical Characterization of Propyl D Glucoside

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of organic compounds like Propyl D-glucoside. NMR provides detailed information about the carbon-hydrogen framework and connectivity, while MS offers precise molecular weight determination and fragmentation patterns that help piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete assignment of proton and carbon signals within a molecule, confirming its primary structure and revealing details about its three-dimensional arrangement.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are typically the first steps in the structural elucidation of this compound. The ¹H NMR spectrum provides information on the different proton environments within the molecule, including their chemical shifts, multiplicities, and integration values, which correspond to the number of protons in each environment. The ¹³C NMR spectrum reveals the distinct carbon environments, with chemical shifts providing clues about the hybridization and functional group attachments of each carbon atom. Analysis of these spectra allows for the confirmation of the presence of both the glucoside moiety and the propyl chain, as well as the identification of the linkage between them. For instance, characteristic signals for the anomeric proton and carbon of the glucose unit, along with signals corresponding to the methylene (B1212753) and methyl carbons and protons of the propyl group, are expected. researchgate.netsci-hub.seotago.ac.nzmetabolomicsworkbench.orglibretexts.org

While specific detailed ¹H and ¹³C NMR data for this compound across various solvents and field strengths were not extensively detailed in the immediate search results, studies on related alkyl glucosides and general NMR principles for carbohydrates provide a strong basis for its analysis. researchgate.netresearchgate.nethmdb.cahmdb.carsc.orgresearchgate.netnih.govhmdb.ca

Two-dimensional NMR techniques are indispensable for unambiguously assigning overlapping signals in 1D spectra and establishing through-bond connectivities. libretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. This helps in tracing proton networks within both the glucose ring and the propyl chain, confirming adjacent proton relationships. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): The ¹H-¹³C HSQC experiment provides correlations between protons and the carbons to which they are directly attached (one-bond correlation). This is crucial for assigning carbon signals based on their directly coupled protons and vice versa. sdsu.edu

The combined information from these 2D NMR experiments allows for a comprehensive assignment of all proton and carbon resonances and provides conclusive evidence for the connectivity within the this compound molecule. metabolomicsworkbench.orglibretexts.orgresearchgate.net

NMR spectroscopy can also provide insights into the three-dimensional conformation of this compound. Vicinal proton-proton coupling constants (³Jʜ,ʜ) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. nih.govresearchgate.netconflex.co.jp Similarly, three-bond carbon-hydrogen coupling constants (³Jc,ʜ) can also provide conformational information. researchgate.net Analysis of these coupling constants for the protons and carbons within the glucose ring can help determine its preferred conformation (e.g., ⁴C₁ chair conformation for β-D-glucopyranosides).

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, reveal spatial proximity between nuclei, typically protons, regardless of whether they are J-coupled. nih.govnih.gov Observing NOE correlations between protons on the glucose ring and protons on the propyl chain can provide information about the orientation of the propyl group relative to the sugar moiety. For instance, NOE signals between the anomeric proton of glucose and specific protons on the propyl chain would indicate their close spatial arrangement, offering valuable conformational insights. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation behavior of this compound.

Mass spectrometry is used to determine the molecular weight of this compound, which helps confirm its molecular formula (C₉H₁₈O₆). nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are commonly used for such polar molecules, often yielding protonated or deprotonated molecular ions, e.g., [M+H]⁺ or [M-H]⁻. tandfonline.com The observed m/z value of the molecular ion or its adducts directly corresponds to the molecular weight of the compound. nih.gov

Fragmentation analysis, often performed using tandem MS (MS/MS), involves the collision-induced dissociation of the molecular ion or a selected fragment ion. The resulting fragment ions provide a fingerprint of the molecule's structure by revealing characteristic cleavage patterns. For alkyl glucosides like this compound, common fragmentation pathways include the cleavage of the glycosidic bond, leading to the loss of the propyl group or the sugar moiety. nih.gov Further fragmentation of the sugar or the alkyl chain can yield smaller diagnostic ions. nih.govpearson.commdpi.com Analyzing the m/z values of these fragment ions and their relative abundances helps to confirm the connectivity between the glucose and propyl units and provides additional evidence for the proposed structure. nih.govmdpi.comrsc.org

While specific detailed fragmentation data for this compound was not extensively found, general principles of glycoside fragmentation in MS apply. Cleavage of the glycosidic bond is a prominent fragmentation pathway for O-glycosides. nih.gov The mass difference between the molecular ion and a fragment ion can indicate the loss of a specific part of the molecule, such as a sugar unit (162 Da for glucose) or the propyl aglycone. nih.govmdpi.com

Data Tables

While specific, comprehensive, experimentally derived NMR and MS data solely for this compound across all requested parameters (detailed chemical shifts, coupling constants, NOE values, and a full fragmentation pattern with intensities) were not found consolidated in the immediate search results, the types of data obtained from these techniques for similar compounds are illustrated below as examples of the data that would be generated during the characterization of this compound.

Table 1: Illustrative ¹H NMR Data (Example Format)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (anomeric) | ~4.3 - 4.8 | Doublet | ~7-8 (for β-glucoside) | 1H |

| H-2', H-3', H-4', H-5' | ~3.2 - 3.8 | Multiplets | Varying | 4H |

| H-6'a, H-6'b | ~3.6 - 3.9 | Multiplets | Geminal, Vicinal | 2H |

| OCH₂ (propyl) | ~3.4 - 3.6 | Multiplet | Vicinal | 2H |

| CH₂ (propyl) | ~1.5 - 1.8 | Sextet | Vicinal | 2H |

| CH₃ (propyl) | ~0.8 - 1.0 | Triplet | Vicinal | 3H |

Table 2: Illustrative ¹³C NMR Data (Example Format)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (anomeric) | ~100 - 105 |

| C-2', C-3', C-4', C-5' | ~70 - 80 |

| C-6' | ~60 - 65 |

| OCH₂ (propyl) | ~65 - 70 |

| CH₂ (propyl) | ~20 - 25 |

| CH₃ (propyl) | ~10 - 15 |

Table 3: Illustrative Mass Spectrometry Data (Example Format)

| Ion Type | m/z Value | Proposed Fragment Composition |

| Molecular Ion Adduct ([M+H]⁺ or [M-H]⁻) | ~223 or 221 | [C₉H₁₈O₆+H]⁺ or [C₉H₁₈O₆-H]⁻ |

| Fragment Ion 1 | Calculated based on loss of propyl group (~162) | [C₆H₁₁O₆]⁺ (protonated glucose) |

| Fragment Ion 2 | Calculated based on loss of glucose moiety (~59) | [C₃H₇O]⁺ (protonated propanol (B110389) fragment) |

| Other fragments | Varying | Further cleavages of glucose or propyl fragments |

Note: The chemical shifts and m/z values in the tables above are illustrative based on typical values for similar compounds and require experimental data for precise determination for this compound.

Detailed Research Findings

Research on alkyl glucosides, including propyl glucosides synthesized enzymatically, highlights the use of NMR and MS for their characterization. nih.govresearchgate.netresearchgate.net Studies often involve comparing spectroscopic data of synthesized products with known standards or literature data for confirmation. The anomeric configuration (alpha or beta) of the glucoside linkage is typically determined by the coupling constant of the anomeric proton in the ¹H NMR spectrum (larger J value, typically 7-8 Hz, for beta configuration). nih.govresearchgate.net MS analysis confirms the molecular weight and can provide insights into the stability of the glycosidic bond under ionization conditions. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed for the analysis of complex mixtures containing glucosides. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This allows for the separation of this compound from other components in a mixture, followed by its detection and structural characterization based on its mass-to-charge ratio and fragmentation pattern. LC-MS/MS, a tandem mass spectrometry approach, provides more detailed structural information through the fragmentation of selected ions nih.govmdpi.com. This technique has been utilized for the identification and quantification of various phenolic compounds, including glucosides, in complex matrices such as plant extracts nih.govmdpi.comnih.govphcogres.com. For instance, LC-MS has been used to identify and quantify methyl-, ethyl-, and propyl-cellobiosides produced via enzymatic transglycosylation reactions researchgate.net. The method involves extracting compounds and analyzing them using systems like a Shimadzu Nexera HPLC system coupled with mass spectrometry nih.gov. Mobile phases often consist of solvent mixtures such as acetonitrile (B52724) and water, potentially acidified with agents like formic acid, to optimize separation and ionization nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be analyzed after chemical derivatization to increase its volatility. GC-MS allows for the separation of derivatized components based on their boiling points and interactions with the stationary phase, followed by mass spectrometric detection and identification. This technique has been applied to analyze various compounds, including derivatives of carbohydrates and amino acids mdpi.comjocpr.comacs.orgresearchgate.netresearchgate.net. For example, GC-MS has been used to identify methyl-alpha-D-glucopyranoside in plant extracts jocpr.com. Pyrolysis-GC/MS (Py-GC/MS) has also been employed to study the thermal decomposition products of beta-D-glucosides, providing insights into their structural breakdown upon heating researchgate.net. Derivatization with reagents like propyl chloroformate can be used to prepare samples for GC-MS analysis researchgate.net. Typical GC-MS setups involve capillary columns with specific stationary phases and temperature gradients to achieve separation acs.orgnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule like this compound. By measuring the absorption of infrared radiation at different wavelengths, an IR spectrum is generated that shows characteristic absorption bands corresponding to specific molecular vibrations. This provides information about the presence of hydroxyl (-OH), C-H, C-O, and glycosidic linkages within the this compound structure chemicalbook.comdocbrown.infojournaljpri.com. For example, IR spectra of related compounds such as 3-(3,4,5-Trihydroxyphenyl)propyl β-D-glucopyranoside show characteristic peaks for O-H stretching (around 3359 cm⁻¹) and C-O stretching vibrations nih.gov. IR spectroscopy has also been used to characterize catalysts containing propyl groups iyte.edu.tr.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting compounds that contain chromophores, which are functional groups that absorb UV or visible light. While the basic glucoside structure does not have strong absorption in the UV-Vis range, if this compound contains any impurities or is involved in interactions with molecules possessing chromophores, UV-Vis spectroscopy can be used for detection and analysis analis.com.myrsc.orgresearchgate.netresearchgate.net. For instance, UV-Vis spectroscopy has been applied to analyze glycosides linked to phenolic compounds, which exhibit characteristic UV absorption bands analis.com.myresearchgate.netresearchgate.net. N-octyl-D-glucoside has been shown to exhibit UV-Vis absorption bands at 206 nm and 278 nm niscpr.res.in.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes (in interaction studies)

Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Since carbohydrates like glucose are chiral, this compound exhibits a CD spectrum. CD spectroscopy can provide information about the stereochemistry and conformation of chiral molecules jascoinc.com. It is particularly useful for studying conformational changes that may occur when this compound interacts with other molecules, such as proteins or membranes nih.govjst.go.jp. While often applied to study the secondary structure of proteins, the principle of CD spectroscopy is applicable to any optically active substance jascoinc.com. CD analysis has been used in the structural elucidation of other glycosides, such as megastigmane glucosides, to confirm absolute configurations jst.go.jp.

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantitative analysis of this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. This technique is widely used for assessing the purity of glucoside samples and quantifying the amount of this compound present in a mixture researchgate.netjocpr.comjascoinc.comanatrace.com. Various stationary phases, such as aminopropyl columns or C18 columns, and mobile phases, often mixtures of water and organic solvents like acetonitrile or methanol (B129727), are employed depending on the specific application niscpr.res.inresearchgate.netmdpi.com. Detection is commonly performed using refractive index (RI) detectors for carbohydrates or UV detectors if the molecule or co-eluting substances have UV activity niscpr.res.inresearchgate.netmdpi.com. HPLC has been successfully used to analyze alkyl glucosides, including propyl glucoside, and determine conversion yields in synthesis reactions niscpr.res.inrsc.org.

HPLC Retention Time Data for Alkyl Glucosides

| Compound | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |

| D-glucose | Aminopropyl | Acetonitrile:Water (80:20) | 1.0 | RI | 5.2 niscpr.res.in |

| n-propyl-D-glucoside | Aminopropyl | Acetonitrile:Water (80:20) | 1.0 | RI | 7.1 niscpr.res.in |

| DL-dopa-D-glucoside | Aminopropyl | CH₃CN/H₂O (70:30) | 1.0 | RI | 13.0 researchgate.net |

Note: The provided data for propyl glucoside is from a study using amyloglucosidase for synthesis niscpr.res.in. Retention times can vary depending on specific HPLC conditions.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin Layer Chromatography (TLC) is a widely used, simple, cost-effective, and versatile separation technique valuable for qualitative and quantitative analysis, including rapid identification, screening, and reaction monitoring. sigmaaldrich.comsolubilityofthings.comshoko-sc.co.jp TLC is particularly useful for monitoring the progress of organic reactions. solubilityofthings.comshoko-sc.co.jp It involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with a stationary phase like silica (B1680970) gel. sigmaaldrich.comsolubilityofthings.comshoko-sc.co.jp The plate is then developed in a chamber containing a suitable mobile phase (solvent system). sigmaaldrich.comsolubilityofthings.com As the solvent front moves up the plate by capillary action, compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. sigmaaldrich.comsolubilityofthings.com

For monitoring reactions by TLC, aliquots of the reaction mixture are spotted on the plate at different time points. shoko-sc.co.jp After development, the separated components (reactants, products, and byproducts) are visualized, often using UV light if they are UV-active, or by using visualization reagents followed by heating. shoko-sc.co.jpepfl.ch The retention factor (Rf) values of the spots can help in identifying compounds by comparison with standards and tracking the consumption of reactants and formation of products. shoko-sc.co.jpwsu.edu TLC can also be used in a preparative mode for isolating reaction products by scraping the separated band of the desired compound from the plate and extracting it with a solvent. rsc.org

While general principles of TLC for reaction monitoring and isolation are well-established sigmaaldrich.comsolubilityofthings.comshoko-sc.co.jpwsu.edu, specific details regarding solvent systems and visualization methods optimized for this compound would depend on the particular reaction conditions and co-occurring substances. Studies on related alkyl glucosides have utilized preparative silica gel chromatography, a technique based on similar principles to preparative TLC, for purification, with solvent systems like acetone:chloroform:methanol:water (4:9:4:1) being employed. rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) for High-Resolution Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful analytical technique used for high-resolution profiling, identification, and structural elucidation of compounds in complex mixtures. researchgate.netmdpi-res.comresearchgate.net UHPLC provides fast and high-resolution chromatographic separation, while Q-TOF-MS offers accurate mass measurements and fragmentation data, enabling the determination of elemental composition and structural information of analytes. researchgate.netresearchgate.net This hyphenated technique is particularly valuable for the analysis of diverse bioactive compounds and metabolites. researchgate.netresearchgate.net

The application of UHPLC-Q-TOF-MS involves separating the sample components on a UHPLC column, followed by their detection and characterization by the Q-TOF-MS instrument. The mass spectrometer acquires full scan MS data for accurate mass determination of parent ions and generates fragmentation spectra (MS/MS data) by collision-induced dissociation (CID) of selected ions. nih.gov This fragmentation pattern provides crucial information about the structure of the compound. researchgate.net

While specific UHPLC-Q-TOF-MS methods solely focused on the high-resolution profiling of this compound were not exclusively detailed in the search results, the technique is widely applied for the characterization of various glucosides and related compounds in complex matrices. researchgate.netresearchgate.net For instance, UHPLC-Q-TOF-MS/MS has been used to identify and characterize various phytochemicals, including glucoside derivatives, in plant extracts. researchgate.netnih.gov The ability of Q-TOF-MS to provide accurate mass measurements (often with mass errors better than 3 ppm) and detailed fragmentation patterns is essential for the confident identification of compounds, even in the absence of authentic standards. researchgate.netwaters.com

Sample Preparation and Extraction Protocols for Analytical Studies

Effective sample preparation and extraction are critical steps before the analytical characterization of this compound, especially when present in complex matrices. These protocols aim to isolate and concentrate the analyte while removing interfering substances.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to separate components based on their differential solubility between two immiscible liquid phases. nih.govlibretexts.orgutwente.nl In a typical LLE procedure, the sample, dissolved in one solvent (e.g., aqueous phase), is mixed with an immiscible solvent (e.g., organic phase). libretexts.org Analytes with higher solubility in the organic phase will partition into that layer, separating them from components that remain in the aqueous phase. libretexts.org The two phases are then separated using a separatory funnel. libretexts.org Multiple extraction steps with fresh solvent are often performed to maximize recovery. libretexts.org

LLE is a common technique for extracting various organic compounds from different matrices. nih.govresearchgate.net However, it can be time-consuming, labor-intensive, and may require relatively large volumes of solvents. nih.govresearchgate.netikm.org.my While general LLE principles are broadly applicable libretexts.orgutwente.nl, specific solvent systems and procedures for the efficient extraction of this compound would depend on the matrix and the properties of co-existing compounds. Studies have shown LLE used for the extraction of various compounds, including polyphenols and pesticides, from complex samples using solvents like ethyl acetate (B1210297) and acetonitrile. nih.govmdpi.comnih.gov

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a modified LLE technique that utilizes the "salting-out" effect to enhance the separation of analytes into an organic phase, particularly from aqueous or biological matrices. ikm.org.myresearchgate.netresearchgate.net This method involves adding a high concentration of an inorganic salt (e.g., NaCl, (NH4)2SO4) to a mixture of an aqueous sample and a water-miscible organic solvent (e.g., acetonitrile). ikm.org.myresearchgate.netredalyc.org The added salt reduces the solubility of the organic solvent in the aqueous phase, causing phase separation and promoting the partitioning of the analyte into the organic layer. researchgate.netresearchgate.netredalyc.org

SALLE offers advantages over conventional LLE, including the use of smaller volumes of organic solvents and the production of cleaner extracts, which can be beneficial for subsequent chromatographic analysis. researchgate.netresearchgate.net It has been applied for the extraction of various polar and hydrophilic compounds from biological fluids and water samples. researchgate.netresearchgate.netredalyc.org Parameters such as the type and amount of salt, the nature and volume of the organic solvent, and the volume of the aqueous phase can influence SALLE efficiency and require optimization for specific analytes and matrices. ikm.org.mynih.govredalyc.org While SALLE has been successfully applied to extract various compounds ikm.org.myresearchgate.netresearchgate.netredalyc.org, specific applications detailing the SALLE of this compound were not found in the provided search results. However, its suitability for polar compounds suggests potential applicability for extracting glucosides. researchgate.net

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive Solid-Phase Extraction (d-SPE) is a sample clean-up technique often used after an initial extraction step, particularly in methods like QuEChERS. mdpi.comwaters.comnih.gov Unlike traditional SPE where the sorbent is packed in a cartridge, in d-SPE, the solid sorbent material is added directly to the sample extract and dispersed throughout the solution. mdpi.comnih.govelementlabsolutions.com The sorbent then adsorbs matrix interferences, such as fats, pigments, or other co-extractives. mdpi.comwaters.com After mixing, the mixture is centrifuged to separate the solid sorbent from the liquid extract, which now contains the purified analytes. mdpi.comnih.gov

Common sorbents used in d-SPE include Primary Secondary Amine (PSA), C18, and graphitized carbon black (GCB), often used in combination to remove different types of interferences. mdpi.comwaters.com d-SPE is known for its simplicity, speed, and effectiveness in removing matrix effects, leading to cleaner extracts and improved analytical results. mdpi.comnih.gov It is widely applied in the analysis of residues in food and environmental samples. mdpi.comwaters.comelementlabsolutions.com While d-SPE is a general clean-up step, its specific application for samples containing this compound would involve selecting appropriate sorbents based on the matrix composition to effectively remove interferences without significant loss of the target compound. Studies have demonstrated the use of d-SPE with various sorbent combinations for cleaning up extracts containing different analytes. mdpi.com

QuEChERS Methodologies

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation methodology widely used for the analysis of residues, particularly in food and agricultural products. waters.comspecartridge.comxn--untersuchungsmter-bw-nzb.de The method typically involves a simple extraction step using acetonitrile, followed by a salting-out step (often using magnesium sulfate (B86663) and sodium chloride) to induce phase separation and partition the analytes into the organic layer. waters.comspecartridge.com This is followed by a d-SPE clean-up step using various sorbents to remove matrix interferences. waters.comspecartridge.com

Computational Chemistry and Molecular Modeling of Propyl D Glucoside

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, yielding information about its electronic structure, geometry, and energy. These methods are crucial for understanding the intrinsic properties of Propyl D-glucoside.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it a popular choice for studying carbohydrate molecules.

DFT calculations, often at levels like B3LYP with basis sets such as 6-31G, are used for geometry optimization of alkyl glycosides. chemchart.com These optimizations provide the most stable (lowest energy) three-dimensional structure of the molecule. For related molecules like methyl α-D-glucopyranoside derivatives, DFT has been used to calculate a range of properties, including electronic energy, enthalpy, Gibbs free energy, and dipole moment, which are essential for understanding molecular stability and reactivity. physchemres.org Furthermore, DFT simulations have been instrumental in analyzing the vibrational spectra of sulfated glucosamine, demonstrating that the features of an IRMPD (Infrared Multiple Photon Dissociation) spectrum are clearly dependent on the position of the sulfate (B86663) group. manchester.ac.uk

Table 1: Example Parameters from DFT Calculations on a Glucopyranoside Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| Electronic Energy (Hartree) | -1071.8 | Total energy of the molecule's electrons and fixed nuclei. |

| HOMO-LUMO Energy Gap (eV) | 5.89 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.51 | Measures the polarity of the molecule. |

| Gibbs Free Energy (Hartree) | -1071.5 | Predicts the spontaneity of processes. |

Note: Data is illustrative and based on findings for methyl α-D-glucopyranoside derivatives. physchemres.org

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used to better account for electron correlation.

For carbohydrate systems, high-level ab initio calculations are often used as a benchmark to judge the performance of other methods like DFT. acs.org Ab initio molecular dynamics (AIMD) simulations, though computationally expensive, have become feasible for studying flexible chiral molecules in solution. nih.gov In the context of sulfated carbohydrates, ab initio methods are crucial for developing and benchmarking force field parameters used in classical molecular dynamics simulations, ensuring the accurate representation of electrostatic interactions. acs.orgnih.gov

This compound primarily exists in a six-membered pyranose ring form. The flexibility of this ring is critical to its function and interactions. The most stable conformation for a glucopyranoside ring is typically the chair form (⁴C₁), where the bulky substituents (hydroxyl groups and the aglycone) are in equatorial positions to minimize steric hindrance.

However, other, higher-energy conformations such as the alternative chair (¹C₄) and various skew-boat forms exist in equilibrium. nih.gov Computational studies on related compounds like phenyl β-D-glucopyranoside have explored this landscape, identifying numerous low-energy conformers and their relative populations in different solvents. nih.gov While the pyranoside form is dominant for glucose, the five-membered furanoside ring form can also exist. Computational studies on propyl furanosides have shown that they are generally more conformationally flexible than pyranosides. d-nb.info The investigation of these different ring puckers is essential, as the reactivity of glucosides can be significantly influenced by their conformation; for example, the ¹C₄ conformer of glucose is known to be a highly reactive species. nih.gov

The introduction of sulfate groups significantly alters the electronic and steric properties of this compound, leading to profound changes in its conformational preferences. The strong negative charge of the sulfate group introduces electrostatic repulsions that can destabilize the standard ⁴C₁ chair conformation.

Stereoelectronic effects, such as the anomeric effect, are also critical. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) to favor an axial rather than an equatorial orientation. This effect has been discussed in the context of conformational differences between α- and β-anomers of sulfated glucopyranoside derivatives. nih.gov In peptides containing α,α-di-n-propylglycine, a combination of stereoelectronic factors and the preclusion of effective solvation can stabilize specific extended conformations. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamics of conformational changes, solvent interactions, and molecular flexibility.

MD simulations are particularly valuable for studying carbohydrates in solution, capturing the dynamic interplay between the solute and solvent molecules. For systems like sulfated polysaccharides, MD simulations using specialized carbohydrate force fields (e.g., CHARMM, GLYCAM) can elucidate how sulfation patterns define the structure-activity relationship in a controlled environment. acs.orgbu.edu Simulations of sulfated N-acetyl-d-glucosamine have been used to test and validate force field parameters, which are essential for accurately modeling these complex biomolecules. nih.gov Such simulations can reveal how sulfation influences the three-dimensional orientation of residues through both stabilizing hydrogen bonds between sulfate and hydroxyl groups and destabilizing electrostatic repulsions between the anionic sulfate groups. uga.edu

Table 2: Typical Applications of MD Simulations for Alkyl Glucosides

| Application | Information Gained | Example System |

|---|---|---|

| Conformational Sampling | Exploration of accessible conformations (e.g., chair, boat, skew) and their relative populations in solution. | Poly-amido-saccharides pharmaffiliates.com |

| Solvation Structure | Analysis of the arrangement and dynamics of water molecules around the glucoside, including hydrogen bonding. | Sulfated Glycosaminoglycans acs.org |

| Thermodynamic Properties | Calculation of free energy differences between states or conformations. | Methyl α-D-glucopyranoside derivatives physchemres.org |

| Interaction with Other Molecules | Studying the binding process and interactions with proteins or other biomolecules. | Sulfated glycopeptide binding to P-Selectin uga.edu |

Compound Index

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in predicting binding affinity and understanding interaction patterns.

Molecular docking simulations can predict how this compound interacts with key protein targets. While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be illustrated by studies on similar alkyl glucosides.

Glycosidases: Enzymes like α-glucosidase are critical targets for managing conditions like type 2 diabetes. These enzymes break down complex carbohydrates into glucose. Inhibitors can block this process. A docking study of this compound against α-glucosidase would predict its binding energy (a measure of affinity) and identify the specific amino acid residues in the enzyme's active site that it interacts with. It is expected that the glucose head of the molecule would form hydrogen bonds with polar residues in the catalytic site, while the propyl tail would engage in hydrophobic interactions. For instance, studies on related inhibitors have shown key interactions with residues such as F300, N241, H279, E304, and R312 in α-glucosidase. acs.org

Transporters: this compound's interaction with membrane transporters, such as ATP-binding cassette (ABC) transporters, can also be modeled. nih.gov These proteins are involved in moving substances across cellular membranes. Docking simulations could predict whether this compound is a substrate or an inhibitor of a particular transporter, which is crucial for understanding its absorption, distribution, and potential for drug-drug interactions.

The predicted binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction. A more negative value suggests a stronger, more favorable binding.

Table 1: Illustrative Binding Affinities of Alkyl Glucoside Derivatives with Various Proteins (Note: This data is for Octyl β-D-glucoside and its esters, as specific values for this compound are not available in the cited literature. It is presented to exemplify the outputs of molecular docking studies.)

| Compound | Binding Affinity with SARS-CoV-2 Main Protease (kcal/mol) | Binding Affinity with Urate Oxidase (kcal/mol) | Binding Affinity with Glucoamylase (kcal/mol) |

| Octyl β-D-glucoside | -6.1 | -7.5 | -6.0 |

| Derivative 1 | -6.8 | -8.1 | -5.7 |

| Derivative 2 | -7.1 | -8.3 | -5.8 |

| Derivative 3 | -6.5 | -7.9 | -5.5 |

Source: Adapted from computational studies on octyl glucoside derivatives. unimas.myunimas.my

By visualizing the docked pose of this compound within a protein's active site, researchers can elucidate its potential inhibitory mechanism at a molecular level. If the molecule binds directly in the catalytic site where the natural substrate would normally bind, it is predicted to act as a competitive inhibitor. acs.org

The analysis would reveal:

Hydrogen Bonds: Key interactions between the hydroxyl (-OH) groups of the glucose moiety and polar amino acid residues (e.g., Asp, Glu, Asn).

Hydrophobic Interactions: The nonpolar n-propyl tail interacting with nonpolar residues (e.g., Phe, Trp, Leu, Val).

Steric Hindrance: How the molecule physically blocks access to the active site, preventing the natural substrate from binding and being processed.

This detailed molecular view helps explain why the molecule is an effective inhibitor and can guide the design of new derivatives with improved potency.

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This compound could serve as a starting point or a "scaffold" in such a campaign.

The process involves:

Library Generation: A virtual library of compounds, including derivatives of this compound with different alkyl chains or modifications to the glucose ring, is created.

High-Throughput Docking: Each compound in the library is rapidly docked into the target protein's binding site.

Scoring and Ranking: The compounds are ranked based on their predicted binding affinities and other parameters.

Hit Identification: The top-ranked compounds ("hits") are selected for further computational analysis and, eventually, experimental validation.

This approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, saving time and resources. nih.gov

Chemical Reactivity Descriptors

Chemical reactivity descriptors are values calculated using quantum chemistry methods, such as Density Functional Theory (DFT), that help predict the chemical behavior and reactivity of a molecule. unimas.my

The Frontier Molecular Orbitals (FMOs) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These two orbitals are critical in determining a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is a crucial indicator of molecular stability; a large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and polarizable. unimas.my For this compound, DFT calculations would be used to determine the energies of these orbitals and the resulting energy gap.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2 = -χ.

Electrophilicity (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Table 2: Calculated Chemical Reactivity Descriptors for a Representative Alkyl Glucoside (Note: This data is for Octyl β-D-glucoside, as specific calculated values for this compound are not available in the cited literature. It serves to illustrate the typical values obtained from DFT calculations.)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.953 |

| LUMO Energy | ELUMO | 0.380 |

| HOMO-LUMO Gap | ΔE | 7.333 |

| Ionization Potential | I | 6.953 |

| Electron Affinity | A | -0.380 |

| Electronegativity | χ | 3.287 |

| Chemical Hardness | η | 3.667 |

| Chemical Potential | μ | -3.287 |

| Electrophilicity | ω | 1.472 |

| Softness | S | 0.273 |

Source: Adapted from computational studies on octyl glucoside. unimas.my

Predictive Modeling for Biological Activities (e.g., PASS Prediction)

Computational chemistry offers powerful tools for forecasting the biological activities of chemical compounds, providing valuable insights early in the research and development process. One such tool is the Prediction of Activity Spectra for Substances (PASS) online service. This predictive modeling approach is based on the structure-activity relationships of a vast training set of over 250,000 drugs, drug candidates, and toxic compounds. By analyzing the structural formula of a molecule, PASS can predict a wide spectrum of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities.

The predictions are presented as a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). These probabilities range from 0.000 to 1.000. A higher Pa value suggests a greater likelihood of the compound exhibiting a particular biological activity. This in silico screening method allows for the early identification of promising biological activities and potential toxicities of a compound before it is synthesized or tested in a laboratory.

While specific PASS prediction data for this compound is not publicly available, it is possible to construct a hypothetical prediction based on the known biological activities of related short-chain alkyl polyglucosides (APGs). Generally, short-chain APGs are recognized for their surfactant properties and are considered to have low toxicity and be readily biodegradable. Some studies have indicated that certain alkyl glucosides possess antimicrobial properties and specific enzyme inhibitory activities. For instance, a derivative of this compound has been shown to be a good inhibitor of β-galactosidase. Research on various APGs has also demonstrated a general lack of estrogenic or anti-estrogenic effects.

Based on these characteristics of related compounds, a representative PASS prediction for this compound might include the activities listed in the interactive data table below. It is important to note that this is a hypothetical representation to illustrate the potential outcomes of such a predictive model.

Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Surfactant | 0.850 | 0.005 |

| Antimicrobial | 0.420 | 0.080 |